Ácido 3-(4-formil-3-nitrofenil)benzoico

Descripción general

Descripción

3-(4-Formyl-3-nitrophenyl)benzoic acid is a useful research compound. Its molecular formula is C14H9NO5 and its molecular weight is 271.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Formyl-3-nitrophenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Formyl-3-nitrophenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica: Acoplamiento de Suzuki–Miyaura

Ácido 3-(4-formil-3-nitrofenil)benzoico: se puede utilizar en el proceso de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. La estructura del compuesto, que presenta un grupo formilo, permite la introducción de reactivos de boro que facilitan el acoplamiento en condiciones suaves y tolerantes a los grupos funcionales .

Química Medicinal: Agentes Antimicrobianos

El grupo formilo en This compound es una parte funcional que se puede utilizar para sintetizar hidrazonas con potentes propiedades antimicrobianas. Estos compuestos han mostrado eficacia contra cepas bacterianas resistentes a los medicamentos como Staphylococcus aureus y Acinetobacter baumannii .

Ciencia de los Materiales: Sondas Fluorescentes

En la ciencia de los materiales, This compound puede ser un precursor para la síntesis de sondas fluorescentes sensibles al pH. Estas sondas son valiosas para diversas aplicaciones, incluida la bioimagen y el monitoreo ambiental .

Educación Química: Estudios del Mecanismo de Reacción

Este compuesto puede servir como un excelente caso de estudio para fines educativos, particularmente para comprender los mecanismos de reacción que involucran sustituciones aromáticas electrófilas y nucleófilas. Puede ayudar a ilustrar los principios de la estabilización de resonancia en posiciones bencílicas .

Actividad Biológica

3-(4-Formyl-3-nitrophenyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

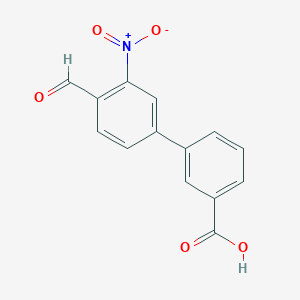

Chemical Structure and Properties

The chemical structure of 3-(4-Formyl-3-nitrophenyl)benzoic acid can be represented as follows:

- IUPAC Name : 3-(4-Formyl-3-nitrophenyl)benzoic acid

- Molecular Formula : CHNO

This compound features a benzoic acid moiety attached to a nitrophenyl group, which is significant for its biological interactions.

The biological activity of 3-(4-Formyl-3-nitrophenyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in various organisms, including Mycobacterium tuberculosis (M.tuberculosis). Inhibiting this enzyme can disrupt the growth and survival of the pathogen, making it a target for anti-tuberculosis drugs .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acids can exhibit antimicrobial properties. The nitro group in the structure may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against bacterial strains .

Biological Activity Data

Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of 3-(4-Formyl-3-nitrophenyl)benzoic acid.

Table 1: Biological Activity Summary

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-(4-Formyl-3-nitrophenyl)benzoic acid | Dihydrofolate reductase | 7 - 40 | Competitive inhibition |

| Related benzoic acid derivatives | Various bacterial strains | Varies | Disruption of cell wall synthesis |

Case Studies

- Inhibition of M.tuberculosis DHFR : A study focusing on substituted benzoic acids demonstrated that certain derivatives could inhibit M.tuberculosis DHFR with IC50 values ranging from 7 to 40 μM. The most potent derivative exhibited an uncompetitive inhibition mechanism, suggesting that it binds to an allosteric site on the enzyme .

- Antimicrobial Screening : In a screening campaign involving over 150,000 compounds, several benzoic acid derivatives were identified as potential hits against M.tuberculosis, indicating that structural modifications can significantly enhance biological activity .

Discussion

The biological activity of 3-(4-Formyl-3-nitrophenyl)benzoic acid highlights its potential as a lead compound in drug development, particularly for treating tuberculosis and other microbial infections. The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can influence potency and selectivity against various targets.

Propiedades

IUPAC Name |

3-(4-formyl-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-8-12-5-4-10(7-13(12)15(19)20)9-2-1-3-11(6-9)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAUSLSSORMHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209697 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-54-4 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.